

# The Discovery, Isolation, and Technical Profile of Ningnanmycin: A Novel Biopesticide from Streptomyces

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Compound of Interest		
Compound Name:	Ningnanmycin	
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A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

**Ningnanmycin**, a cytosine nucleoside peptide antibiotic, represents a significant advancement in the field of biopesticides. Isolated from the fermentation broth of Streptomyces noursei var. xichangensis, this compound exhibits a broad spectrum of activity against various plant pathogenic fungi, bacteria, and viruses. Its discovery by the Chengdu Institute of Biology, Chinese Academy of Sciences, marked a pivotal moment in the development of effective and environmentally benign alternatives to conventional chemical pesticides. This technical guide provides an in-depth overview of the discovery and isolation of **Ningnanmycin**, detailed experimental protocols for its production and analysis, a summary of its biological activity, and an exploration of its mechanisms of action, including the induction of plant systemic resistance.

# **Discovery and Isolation**

**Ningnanmycin** was first isolated from the soil actinomycete Streptomyces noursei var. xichangensis by researchers at the Chengdu Institute of Biology, Chinese Academy of Sciences. The producing strain is designated as CGMCC No. 0194. The isolation process from the fermentation broth is notably straightforward, avoiding complex chromatographic techniques and relying on simpler methods such as acidification, filtration, and drying to obtain the crude product.



Table 1: Key Characteristics of Ningnanmycin

Characteristic	Description
Producing Organism	Streptomyces noursei var. xichangensis
Chemical Class	Cytosine nucleoside peptide antibiotic
Molecular Formula	C16H25N7O8
Molecular Weight	443.41 g/mol
CAS Registry Number	156410-09-2

# **Experimental Protocols Fermentation of Streptomyces noursei var. xichangensis**

This protocol outlines the submerged fermentation process for the production of **Ningnanmycin**.

#### 2.1.1. Media Composition

Table 2: Fermentation Media Composition



Component	Seed Medium (g/L)	Production Medium (g/L)
Corn Flour	30	20
Soybean Cake Powder	40	30
Glucose	10	15
Corn Starch	10	10
Yeast Extract	1	2
NaCl	5	5
CaCO₃	5	5
(NH4)2SO4	2	2
KH <sub>2</sub> PO <sub>4</sub>	0.4	0.4
MgSO <sub>4</sub> ·7H <sub>2</sub> O	3.5	3.5
рН	6.8 (adjusted with NaOH)	6.8 (adjusted with NaOH)

Source: Adapted from patent literature.

#### 2.1.2. Fermentation Protocol

- Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces noursei var. xichangensis from a slant culture into a flask containing the seed medium.
- Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
- Production Culture: Transfer the seed culture (10% v/v) into a fermenter containing the production medium.
- Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 96-120 hours. Monitor pH and dissolved oxygen levels throughout the fermentation.

Fermentation workflow for **Ningnanmycin** production.



### **Purification of Ningnanmycin**

This protocol describes a simplified method for the extraction and purification of **Ningnanmycin** from the fermentation broth.

- Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.
- Acidification: Adjust the pH of the supernatant to 4.5 with a suitable acid (e.g., acetic acid).
   This may cause the precipitation of some impurities.
- Filtration: Filter the acidified supernatant through a 0.45 μm filter to remove any precipitates.
- Concentration and Drying: The clarified filtrate can be concentrated under vacuum. The
  concentrated solution is then dried to yield the crude Ningnanmycin product. A patent has
  described heating the filtrate to 85°C for 2 minutes, followed by rapid cooling to 4°C,
  filtration, and vacuum drying at 50°C.

Simplified purification workflow for **Ningnanmycin**.

#### **Analytical Characterization**

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the analysis of **Ningnanmycin**.

#### 2.3.1. HPLC-MS/MS Method

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred due to the polar nature of Ningnanmycin.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.
- Detection: Mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.
- Sample Preparation: Samples from fermentation broth or plant tissues may require solidphase extraction (SPE) for cleanup and concentration prior to analysis.



# **Biological Activity and Efficacy**

**Ningnanmycin** exhibits a broad spectrum of activity against plant pathogens.

Table 3: Quantitative Efficacy of Ningnanmycin

Target Organism/Viru s	Pathogen/Dise ase	Efficacy Metric	Value	Reference
Pseudopestalotio psis camelliae- sinensis	Tea Gray Blight	EC <sub>50</sub>	75.92 U/mL	[1][2]
Tobacco Mosaic Virus (TMV)	Tobacco Mosaic Disease	Inhibition of CP assembly	-	[3]
Potato Virus Y (PVY)	Potato Virus Y	Binding constant to CP	1.34 μmol/L	[2]
Xanthomonas oryzae	Rice Bacterial Leaf Blight	Efficacy	Up to 90%	

#### **Mechanism of Action**

**Ningnanmycin** employs a multi-pronged approach to combat plant diseases, acting directly on pathogens and indirectly by stimulating the plant's own defense systems.

#### **Direct Antimicrobial and Antiviral Action**

- Antifungal: **Ningnanmycin** inhibits the growth of fungal hyphae and induces detrimental morphological changes in cellular structures. A key mechanism is the interference with protein synthesis by targeting ribosomes.[1][2]
- Antiviral: It directly binds to the coat protein (CP) of viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), inhibiting their assembly and thereby reducing viral pathogenicity.
   [2][3]



 Antibacterial: The antibacterial action involves the disruption of bacterial cell membrane synthesis by blocking the combination of phospholipids and fatty acids.

#### **Induction of Plant Systemic Resistance**

**Ningnanmycin** is a potent elicitor of induced systemic resistance (ISR) and systemic acquired resistance (SAR) in plants.

- Signaling Pathways: It activates multiple plant defense signaling pathways, including those
  mediated by jasmonic acid (JA) and salicylic acid (SA). This is evidenced by the increased
  expression of key regulatory genes such as NPR1 (a central regulator of SAR) and Jaz3 (a
  repressor in the JA signaling pathway).
- Defense Gene Upregulation: Treatment with **Ningnanmycin** leads to the upregulation of various defense-related genes, including PRXIIB, PRXIIE, PUB4, and PER42.
- Enzyme Activity: It enhances the activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD), which are involved in the synthesis of antimicrobial compounds and the management of oxidative stress.

Proposed signaling pathways for **Ningnanmycin**-induced plant resistance.

#### Conclusion

**Ningnanmycin** stands out as a promising biopesticide with a multifaceted mode of action. Its efficacy against a broad range of plant pathogens, coupled with its ability to stimulate the plant's innate immune system, makes it a valuable tool for integrated pest management strategies. The relatively simple production and purification process further enhances its potential for widespread agricultural application. Further research should focus on optimizing fermentation conditions for improved yields, expanding the understanding of its efficacy against a wider array of pathogens, and exploring its long-term impact on the agroecosystem. This technical guide provides a foundational resource for scientists and professionals in the field to advance the research and development of **Ningnanmycin** and other novel biopesticides.



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